physicochemical properties of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate
physicochemical properties of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate
An In-depth Technical Guide on the Physicochemical Properties of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate is a heterocyclic compound belonging to the benzoxazine class of molecules. Compounds in this family are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical properties. This technical guide provides a comprehensive overview of the known physicochemical properties of this specific isomer, compiled from available chemical databases and literature. It is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of this and related compounds.
Core Physicochemical Properties
Table 1: Physicochemical Data for Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₄ | [1] |
| Molecular Weight | 207.18 g/mol | [1] |
| CAS Number | 149396-34-9 | [1] |
| Appearance | Not specified (likely a solid) | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
| pKa | Data not available | - |
Synthesis and Characterization
Detailed experimental protocols for the synthesis of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate are not explicitly described in the surveyed literature. However, the general synthesis of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine derivatives typically involves the cyclization of a substituted 2-aminophenol with a suitable C2 synthon.
A plausible synthetic approach, based on established methodologies for related compounds, is outlined below. This should be considered a general strategy that would require optimization for this specific target molecule.
General Synthetic Workflow
The synthesis can be conceptualized as a multi-step process starting from a commercially available substituted aminophenol.
Caption: Generalized synthetic workflow for 1,4-benzoxazin-3-ones.
Experimental Protocol (Hypothetical)
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Acylation of the Aminophenol: Methyl 2-amino-3-hydroxybenzoate would be dissolved in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran). An acylating agent, such as chloroacetyl chloride, would be added dropwise at a reduced temperature (e.g., 0 °C) in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct. The reaction progress would be monitored by thin-layer chromatography (TLC).
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Intramolecular Cyclization: Upon completion of the acylation, a base (e.g., potassium carbonate or sodium hydride) would be added to the reaction mixture to facilitate the intramolecular Williamson ether synthesis, leading to the formation of the oxazine ring. The reaction may require heating to proceed to completion.
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Work-up and Purification: The reaction mixture would be quenched with water and the product extracted into an organic solvent. The organic layer would be washed, dried, and the solvent removed under reduced pressure. The crude product would then be purified by column chromatography on silica gel or by recrystallization to yield the pure methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate.
Characterization Methods
The characterization of the final product would involve a combination of spectroscopic techniques to confirm its structure and purity.
Table 2: Analytical Methods for Characterization
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons, the methylene protons of the oxazine ring, the N-H proton, and the methyl ester protons. Chemical shifts and coupling constants would be indicative of the substitution pattern. |
| ¹³C NMR | Resonances for all ten carbon atoms, including the carbonyl carbons of the lactam and the ester, and the aromatic and aliphatic carbons. |
| FT-IR | Characteristic absorption bands for the N-H stretch, C=O stretches (lactam and ester), and C-O-C stretches. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (207.18 m/z). |
| HPLC | A single major peak indicating the purity of the compound. |
While specific spectral data for this compound is not publicly available, some chemical suppliers offer to provide NMR and HPLC data upon request.[1]
Biological Activity and Signaling Pathways
As of the date of this document, there is no published research detailing the biological activity or the mechanism of action of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate. The broader class of 1,4-benzoxazine derivatives has been reported to exhibit a wide range of biological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties.
Given the structural features of the title compound, it could be hypothesized to interact with various biological targets. The following diagram illustrates a hypothetical screening cascade for a novel compound of this class.
Caption: A typical workflow for drug discovery and development.
Conclusion
Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate represents a specific, yet understudied, member of the promising benzoxazine family of heterocyclic compounds. While its basic chemical identity is established, a significant gap exists in the publicly available, peer-reviewed literature regarding its detailed physicochemical properties, a validated synthetic protocol, and any potential biological activity. This guide summarizes the currently available information and provides a framework for future research endeavors. Further experimental investigation is necessary to fully elucidate the properties and potential applications of this compound for researchers, scientists, and drug development professionals.
